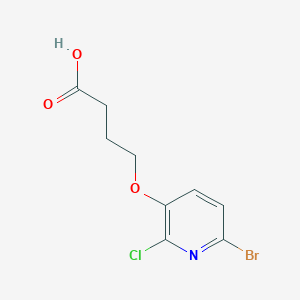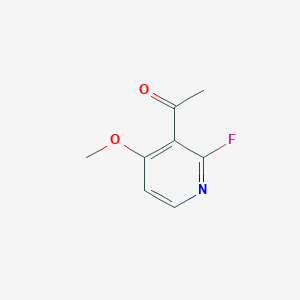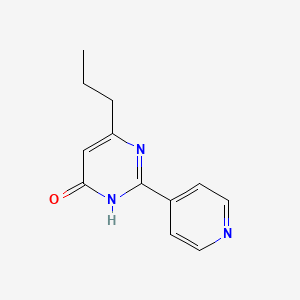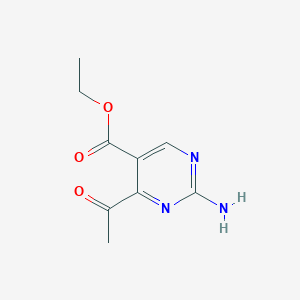
5-Pyrimidinecarboxylic acid, 4-acetyl-2-amino-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate is an organic compound with the molecular formula C9H11N3O3. This compound belongs to the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by acetylation. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
Ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
科学的研究の応用
Ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines.
類似化合物との比較
Similar Compounds
- Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
- 4-chloro-2-phenylpyrimidine-5-carboxylic acid
- 5-acetyl-4-aminopyrimidines
Uniqueness
Ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate is unique due to its specific functional groups and the resulting biological activities. Its acetyl and amino groups contribute to its distinct chemical reactivity and potential therapeutic applications.
特性
CAS番号 |
62328-06-7 |
|---|---|
分子式 |
C9H11N3O3 |
分子量 |
209.20 g/mol |
IUPAC名 |
ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11N3O3/c1-3-15-8(14)6-4-11-9(10)12-7(6)5(2)13/h4H,3H2,1-2H3,(H2,10,11,12) |
InChIキー |
IMRWZWKVWJJCPL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1C(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


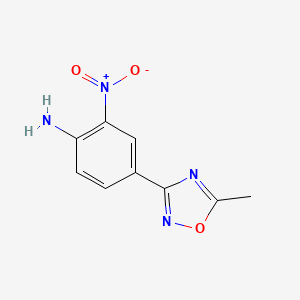
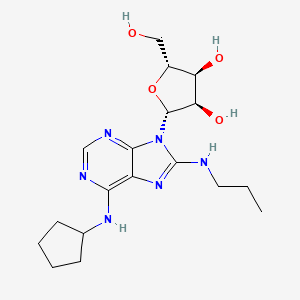
![N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12928928.png)
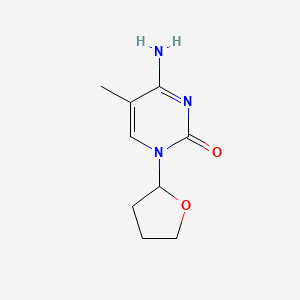
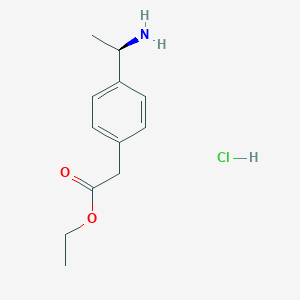

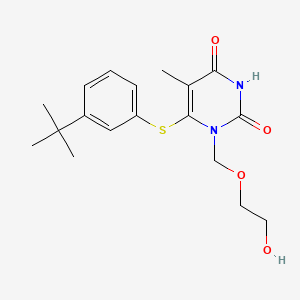
![1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B12928957.png)
![2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine](/img/structure/B12928959.png)
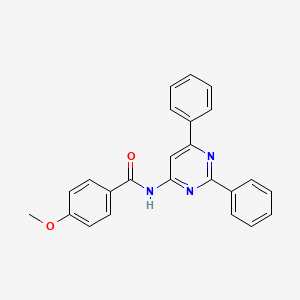
![[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid](/img/structure/B12928968.png)
